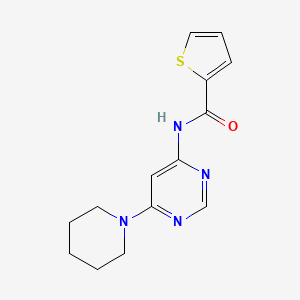
PROTAC FLT-3 degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC FLT-3 degrader 1 is a compound designed for targeted protein degradation. It is a von Hippel-Lindau-based proteolysis-targeting chimera (PROTAC) that specifically targets the internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT-3) protein. This compound has shown significant anti-proliferative activity and the ability to induce apoptosis in cells .
Aplicaciones Científicas De Investigación
PROTAC FLT-3 degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of targeted protein degradation and the design of new PROTAC molecules. In biology, it is employed to investigate the role of FLT-3 in cellular processes and disease states. In medicine, it has potential therapeutic applications for the treatment of cancers that involve FLT-3 mutations, such as acute myeloid leukemia. In industry, it is used in drug discovery and development to identify and validate new therapeutic targets .
Mecanismo De Acción
The mechanism of action of PROTAC FLT-3 degrader 1 involves the formation of a ternary complex between the FLT-3 protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the FLT-3 protein, marking it for degradation by the proteasome. The degradation of FLT-3 leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival, ultimately resulting in apoptosis .
Safety and Hazards
Direcciones Futuras
PROTACs, including PROTAC FLT-3 degrader 1, are considered the future of leukemia therapeutics . With clinical proof-of-concept for PROTAC molecules against two well-established cancer targets provided in 2020, the field is poised to pursue targets that were previously considered 'undruggable’ . The recent advances in the field will usher in an era of rational degrader design .
Análisis Bioquímico
Biochemical Properties
PROTAC FLT-3 Degrader 1 interacts with the FLT-3 ITD, a type of protein biomolecule . The nature of this interaction is based on the principle of targeted protein degradation, where this compound binds to the FLT-3 ITD and triggers its degradation .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the FLT-3 ITD, which leads to its degradation . This degradation process results in the inhibition of FLT-3 ITD’s function, thereby exerting its anti-proliferative effects .
Temporal Effects in Laboratory Settings
Its stability and degradation are crucial factors that influence its long-term effects on cellular function .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FLT-3 degrader 1 involves the conjugation of a ligand that binds to the FLT-3 protein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including coupling reactions, purification, and characterization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers, high-performance liquid chromatography for purification, and rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PROTAC FLT-3 degrader 1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction is the formation of a ternary complex between the FLT-3 protein, the PROTAC molecule, and the E3 ubiquitin ligase .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, coupling agents, and protective groups. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the stability and reactivity of the intermediates .
Major Products Formed: The major product formed from the reaction of this compound is the ubiquitinated FLT-3 protein, which is subsequently degraded by the proteasome. This results in the reduction of FLT-3 protein levels within the cell .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to PROTAC FLT-3 degrader 1 include other PROTAC molecules that target different proteins, such as BRD4, BTK, and AR. These compounds also utilize the PROTAC mechanism to induce targeted protein degradation .
Uniqueness: this compound is unique in its specificity for the FLT-3 internal tandem duplication, which is a common mutation in certain types of leukemia. This specificity allows for targeted degradation of the mutant FLT-3 protein, providing a potential therapeutic advantage over traditional small molecule inhibitors that may have off-target effects .
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)
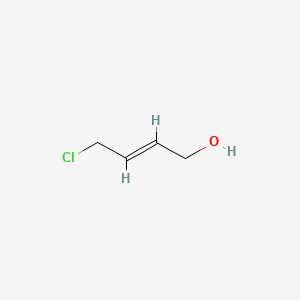
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)
![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
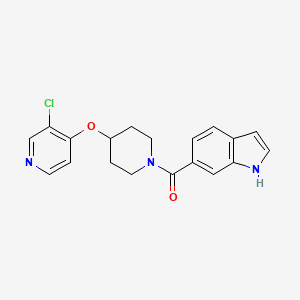
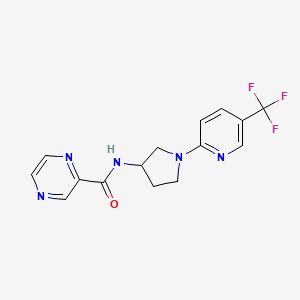
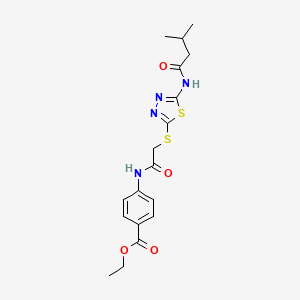
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)
